2,9-Dimethyldodecanoic acid

Descripción

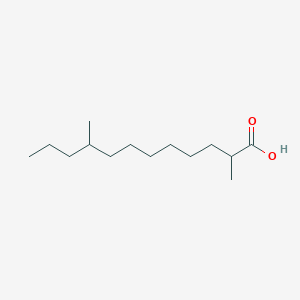

2,9-Dimethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C₁₄H₂₈O₂. Its structure features methyl groups at the second and ninth carbon positions of a dodecanoic acid (C12) backbone (Figure 1). This branching distinguishes it from straight-chain fatty acids like dodecanoic acid (lauric acid) and other dimethyl-substituted isomers.

Propiedades

Número CAS |

144406-91-7 |

|---|---|

Fórmula molecular |

C14H28O2 |

Peso molecular |

228.37 g/mol |

Nombre IUPAC |

2,9-dimethyldodecanoic acid |

InChI |

InChI=1S/C14H28O2/c1-4-9-12(2)10-7-5-6-8-11-13(3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |

Clave InChI |

RAKCAVZTDSLUIC-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C)CCCCCCC(C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2,9-Dimetildodecanoico se puede lograr a través de varios métodos. Un enfoque común implica la alquilación del ácido dodecanoico con agentes metilantes en condiciones controladas. La reacción generalmente requiere una base fuerte, como el hidruro de sodio, para desprotonar el ácido dodecanoico, seguido de la adición de yoduro de metilo para introducir los grupos metilo en las posiciones deseadas.

Métodos de Producción Industrial

La producción industrial del ácido 2,9-Dimetildodecanoico puede implicar procesos de alquilación a gran escala utilizando reactivos y condiciones similares a los de la síntesis de laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo empleando reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado.

Análisis De Reacciones Químicas

Esterification Reactions

Dodecanoic acid (C₁₂H₂₄O₂) undergoes esterification to form derivatives like 2,2-dimethyl-3-oxopropyl dodecanoate . This reaction typically involves:

-

Reactants : Dodecanoic acid + 2,2-dimethyl-3-oxopropanol

-

Conditions : Acid catalyst (e.g., H₂SO₄), reflux conditions.

-

Product : An ester with a 2,2-dimethyl-3-oxopropyl group.

Example :

Amide Formation

Decanoic acid (a shorter-chain analog) reacts with amines to form amides. A similar process applies to dodecanoic acid:

-

Reactants : Dodecanoic acid + amine (e.g., dimethylaminopropylamine)

-

Conditions : High temperatures (175–205°C), nitrogen atmosphere .

-

Product : Dodecanoamide derivatives.

Example :

Oxidation and Reduction

Dodecanoic acid derivatives exhibit reactivity typical of carboxylic acids and esters:

-

Oxidation : Esters hydrolyze to carboxylic acids under acidic or basic conditions.

-

Reduction : Esters can be reduced to alcohols using agents like LiAlH₄.

Enzymatic and Biological Interactions

Decanoic acid (C₁₀H₂₀O₂), a medium-chain fatty acid, demonstrates:

-

Antioxidant activity : Reduces oxidative stress in neuroblastoma cells by modulating catalase activity .

-

mTORC1 inhibition : Suppresses mTORC1 signaling in neuronal cells, independent of glucose or insulin .

Physical and Analytical Data

Research Limitations and Gaps

No direct data exists for 2,9-Dimethyldodecanoic acid in the provided sources. Research on structurally similar compounds (e.g., dodecanoic acid esters) highlights:

Aplicaciones Científicas De Investigación

El ácido 2,9-Dimetildodecanoico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y polímeros.

Biología: Se estudia por su papel en el metabolismo celular y como posible modulador de las vías biológicas.

Medicina: Se investiga su potencial terapéutico en el tratamiento de trastornos metabólicos y como componente en formulaciones farmacéuticas.

Industria: Se utiliza en la producción de productos químicos especiales, lubricantes y tensioactivos.

Mecanismo De Acción

El mecanismo de acción del ácido 2,9-Dimetildodecanoico implica su interacción con las membranas celulares y las enzimas. El compuesto puede modular la fluidez de las membranas celulares, afectando las proteínas unidas a la membrana y las vías de señalización. También puede actuar como ligando para receptores específicos, influyendo en los procesos metabólicos y la expresión génica.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Dimethyldodecanoic Acid Isomers

Structural Differences and Implications

- Branching Position: 2,9-Dimethyldodecanoic Acid: The methyl groups at C2 and C9 create a less symmetrical structure compared to 3,5- or 2,2-isomers. This asymmetry may reduce crystallization tendencies, enhancing solubility in nonpolar solvents . 3,5-Dimethyldodecanoic Acid: Methyl groups at C3 and C5 create a "kinked" structure critical for pheromone activity in beetles. Its stereochemistry (e.g., (3R,5S)-isomer) is essential for biological specificity .

- Synthesis Methods: 3,5-Dimethyldodecanoic Acid: Synthesized via copper-catalyzed Grignard reactions (e.g., reaction of 2-methylnonylmagnesium bromide with β-butyrolactone) . 2,2-Dimethyldodecanoic Acid: Produced through alkylation of dodecanoic acid precursors with methyl halides .

Physical and Chemical Properties

Table 2: Physical Properties of Dimethyldodecanoic Acids

| Compound | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|

| 2,9-Dimethyldodecanoic Acid | ~334–340 | 0.89–0.91 | -10–5 |

| 3,5-Dimethyldodecanoic Acid | 325–330 | 0.90 | -5–10 |

| 2,2-Dimethyldodecanoic Acid | 320–325 | 0.92 | 15–20 |

| Dodecanoic Acid | 298 | 0.88 | 44–46 |

Uniqueness of 2,9-Dimethyldodecanoic Acid

The C2 and C9 branching in 2,9-dimethyldodecanoic acid provides a balance between hydrophobicity and molecular flexibility, differentiating it from:

2,2-Dimethyldodecanoic Acid: The dual C2 methyl groups create steric hindrance, limiting its use in enzymatic processes.

Linear Dodecanoic Acid: The absence of branching in lauric acid enhances crystallinity but reduces solubility in lipid bilayers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for producing 2,9-dimethyldodecanoic acid, and how do reaction conditions influence isomer purity?

- Methodology : Non-stereoselective synthesis can be adapted from protocols for structurally similar branched carboxylic acids. For example, Baeyer-Villiger oxidation of cyclic ketones followed by transesterification and Grignard reactions can introduce methyl branches at specific positions . Copper-catalyzed conjugate additions (e.g., using alkyl magnesium bromides) may help assemble the carbon backbone, though stereochemical control requires chiral ligands like (S)-Tol-BINAP . Reaction temperature and catalyst loading are critical for minimizing side products.

- Data Validation : Use gas chromatography (GC) with achiral columns (e.g., DB-5) to separate diastereomers and confirm retention times against synthetic standards .

Q. How can mass spectrometry (MS) and gas chromatography (GC) confirm the structure and purity of 2,9-dimethyldodecanoic acid?

- Methodology : Electron ionization (EI)-MS generates diagnostic fragments (e.g., m/z 87 for C3-methyl branching, m/z 129 for C5-methyl). Compare fragmentation patterns to databases of branched carboxylic acids . GC Kovats indices provide additional structural validation; deviations >5 units suggest incorrect branching .

- Example : For 3,5-dimethyldodecanoic acid, the syn- and anti-diastereomers were separable by GC, with retention times matching natural pheromone extracts .

Advanced Research Questions

Q. What strategies resolve contradictions in mass spectral data when identifying methyl branching positions in 2,9-dimethyldodecanoic acid?

- Methodology : Combine isotopic labeling (e.g., deuterated analogs) with tandem MS (MS/MS) to trace fragment origins. For example, deuterium labeling at C9 could validate whether m/z 171 corresponds to C8 branching or alternative cleavages .

- Case Study : In 3,5-dimethyldodecanoic acid, the m/z 171 ion was initially misinterpreted as a branch indicator but later attributed to secondary fragmentation pathways .

Q. How can stereoselective synthesis optimize enantiomeric purity of 2,9-dimethyldodecanoic acid, and what techniques validate enantiomeric ratios?

- Methodology : Use asymmetric catalysis (e.g., copper iodide with chiral phosphine ligands) during Grignard additions to set stereocenters . Chiral GC columns (e.g., Cyclodex-B) or derivatization with chiral auxiliaries (e.g., Mosher esters) can resolve enantiomers .

- Validation : For 3,5-dimethyldodecanoic acid, field bioassays confirmed bioactivity was enantiospecific; only (3R,5S)-isomers attracted target beetles .

Q. What experimental designs evaluate the bioactivity of 2,9-dimethyldodecanoic acid in ecological studies?

- Field Bioassays : Use pitfall traps baited with synthetic compounds (e.g., 10–100 µg doses in polyethylene dispensers). Monitor beetle attraction rates compared to controls, using non-parametric statistics (e.g., Friedman’s test) to account for heteroscedasticity .

- Lab Olfactometry : Test dose-dependent responses in dual-choice assays. For 3,5-dimethyldodecanoic acid, 82–88% of male beetles responded to 10–100 ng doses .

Data Contradiction Analysis

Q. How should researchers address discrepancies between synthetic and natural 2,9-dimethyldodecanoic acid in bioassays?

- Approach :

Purity Check : Re-analyze synthetic batches via GC-MS to rule out contaminants (e.g., homologs like 3,5-dimethyltridecanoic acid) .

Stereochemical Verification : Ensure synthetic enantiomers match natural configurations using chiral chromatography or bioassay cross-validation .

Ecological Context : Test alternative hypotheses (e.g., synergistic effects with co-occurring compounds like 3,5-dimethylpentadecanoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.